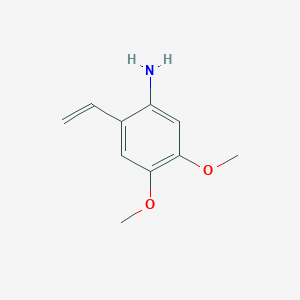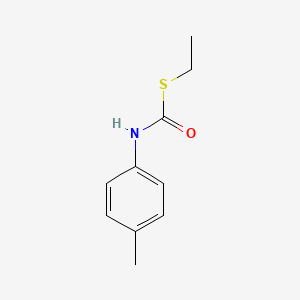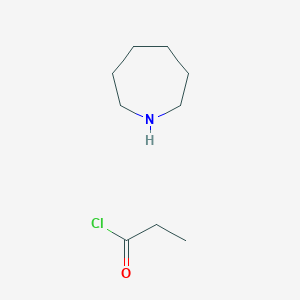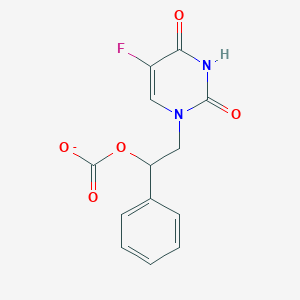
2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-1-phenylethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-1-phenylethyl carbonate is a synthetic organic compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of a fluorine atom, a phenylethyl group, and a carbonate ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-1-phenylethyl carbonate can be achieved through several methods. One common approach involves the reaction of 5-fluorouracil with phenylethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors or twin screw extrusion techniques. These methods offer advantages such as improved reaction control, reduced solvent usage, and enhanced scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-1-phenylethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Aplicaciones Científicas De Investigación
2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-1-phenylethyl carbonate has found applications in several scientific fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-1-phenylethyl carbonate involves its interaction with specific molecular targets and pathways. The fluorine atom in the molecule enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The carbonate ester group can undergo hydrolysis, releasing active intermediates that further interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A well-known anticancer agent with a similar fluorinated pyrimidine structure.
Phenylethyl carbamate: Shares the phenylethyl group but lacks the fluorinated pyrimidine moiety.
Dihydropyrimidinones: A class of compounds with similar core structures but varying substituents.
Uniqueness
The uniqueness of 2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-1-phenylethyl carbonate lies in its combination of a fluorinated pyrimidine ring and a phenylethyl carbonate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Número CAS |
116097-53-1 |
|---|---|
Fórmula molecular |
C13H10FN2O5- |
Peso molecular |
293.23 g/mol |
Nombre IUPAC |
[2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-1-phenylethyl] carbonate |
InChI |
InChI=1S/C13H11FN2O5/c14-9-6-16(12(18)15-11(9)17)7-10(21-13(19)20)8-4-2-1-3-5-8/h1-6,10H,7H2,(H,19,20)(H,15,17,18)/p-1 |
Clave InChI |
BFGUJAJKFXSFCH-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C(CN2C=C(C(=O)NC2=O)F)OC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane](/img/structure/B14302307.png)
![Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate](/img/structure/B14302314.png)
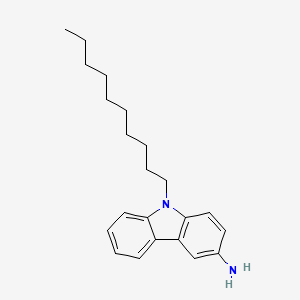
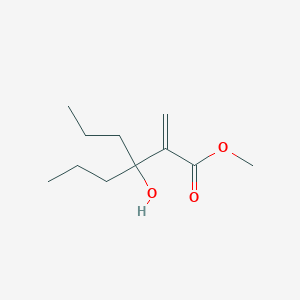
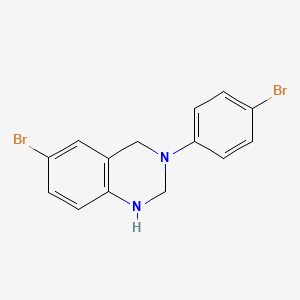
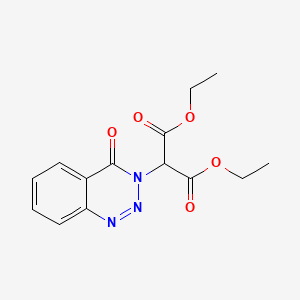

![1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane](/img/structure/B14302353.png)


